Thieno[2,3-b]pyridine-2,3-diamine Thieno[2,3-b]pyridine-2,3-diamine
Brand Name: Vulcanchem
CAS No.: 1384929-29-6
VCID: VC3306426
InChI: InChI=1S/C7H7N3S/c8-5-4-2-1-3-10-7(4)11-6(5)9/h1-3H,8-9H2
SMILES: C1=CC2=C(N=C1)SC(=C2N)N
Molecular Formula: C7H7N3S
Molecular Weight: 165.22 g/mol

Thieno[2,3-b]pyridine-2,3-diamine

CAS No.: 1384929-29-6

Cat. No.: VC3306426

Molecular Formula: C7H7N3S

Molecular Weight: 165.22 g/mol

* For research use only. Not for human or veterinary use.

Thieno[2,3-b]pyridine-2,3-diamine - 1384929-29-6

Specification

CAS No. 1384929-29-6
Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
IUPAC Name thieno[2,3-b]pyridine-2,3-diamine
Standard InChI InChI=1S/C7H7N3S/c8-5-4-2-1-3-10-7(4)11-6(5)9/h1-3H,8-9H2
Standard InChI Key NGLFAXOHEXFBFS-UHFFFAOYSA-N
SMILES C1=CC2=C(N=C1)SC(=C2N)N
Canonical SMILES C1=CC2=C(N=C1)SC(=C2N)N

Introduction

Chemical Identity and Properties

Thieno[2,3-b]pyridine-2,3-diamine is a heterocyclic compound characterized by a thiophene ring fused to a pyridine ring, with two amino groups located at positions 2 and 3. This structural arrangement creates a versatile scaffold for various chemical modifications and applications. The compound belongs to the broader class of thienopyridines, which have garnered significant attention due to their diverse biological activities.

Physical and Chemical Properties

The fundamental properties of Thieno[2,3-b]pyridine-2,3-diamine are summarized in the following table:

PropertyValue
CAS Number1384929-29-6
Molecular FormulaC7H7N3S
Molecular Weight165.22 g/mol
IUPAC Namethieno[2,3-b]pyridine-2,3-diamine
Standard InChIInChI=1S/C7H7N3S/c8-5-4-2-1-3-10-7(4)11-6(5)9/h1-3H,8-9H2
Physical AppearanceNot specified in available literature
SolubilityNot extensively documented

The compound features a bicyclic structure with a thiophene ring fused to a pyridine ring, creating a rigid planar scaffold. The presence of two amino groups at positions 2 and 3 provides reactive sites for various chemical transformations, making this compound an attractive building block in medicinal chemistry and organic synthesis.

Synthesis Methods

Several synthetic routes have been developed to obtain Thieno[2,3-b]pyridine-2,3-diamine, with the most documented approach involving the interaction of specific precursors with hydrazine hydrate.

Hydrazine Hydrate Method

One established synthetic pathway involves the reaction of N1-(2-hydroxyphenylmethylthieno[2,3-b]pyrid-3-yl)arylamides with hydrazine hydrate, which leads to the formation of thieno[2,3-b]pyridine-2,3-diamines . This method represents an efficient approach to introduce the amino groups at the desired positions on the thieno[2,3-b]pyridine scaffold.

Reactivity Patterns

The presence of two amino groups in thieno[2,3-b]pyridine-2,3-diamine creates a reactive compound capable of undergoing various chemical transformations, making it valuable for synthesizing more complex molecules.

Regioselectivity in Reactions

Research has demonstrated that the reaction of thieno[2,3-b]pyridine-2,3-diamines with acetylacetone and acetoacetic ester occurs regioselectively at the amino group in position 3 of the thiophene ring . This regioselectivity provides an opportunity for selective functionalization, allowing for the synthesis of asymmetrically substituted derivatives.

Common Reaction Types

Due to its reactive amino groups, thieno[2,3-b]pyridine-2,3-diamine can participate in several types of chemical reactions:

  • Nucleophilic substitution reactions

  • Electrophilic substitution reactions

  • Condensation reactions

  • Formation of heterocyclic rings

These reaction pathways enable the transformation of thieno[2,3-b]pyridine-2,3-diamine into more complex structures with potential biological activities.

Structure-Activity Relationships

Understanding the relationship between the structure of thieno[2,3-b]pyridine-2,3-diamine and its biological activities is crucial for rational drug design and optimization.

Key Structural Features

The key structural features that contribute to the reactivity and potential biological activities of thieno[2,3-b]pyridine-2,3-diamine include:

  • The fused bicyclic system providing rigidity and planarity

  • Two amino groups serving as sites for further functionalization

  • The thiophene ring contributing to lipophilicity and potential interactions with biological targets

  • The pyridine nitrogen offering hydrogen bond acceptor properties

These features collectively create a versatile scaffold for medicinal chemistry applications.

Research Gaps and Future Directions

Despite the potential importance of thieno[2,3-b]pyridine-2,3-diamine in medicinal chemistry and organic synthesis, several research gaps remain to be addressed.

Current Limitations in Research

The available literature reveals limited information on:

  • Comprehensive characterization of physical properties

  • Detailed biological activity profiles specific to thieno[2,3-b]pyridine-2,3-diamine

  • Crystal structure and conformational analysis

  • Optimization of synthetic routes for improved yields

  • Systematic exploration of structure-activity relationships

Promising Research Directions

Future research on thieno[2,3-b]pyridine-2,3-diamine could focus on:

  • Development of more efficient and scalable synthetic methods

  • Systematic biological screening to identify potential therapeutic applications

  • Design and synthesis of libraries of derivatives to establish structure-activity relationships

  • Investigation of potential applications as building blocks for more complex bioactive molecules

  • Exploration of metal complexation properties for potential catalytic applications

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